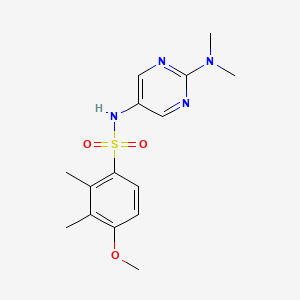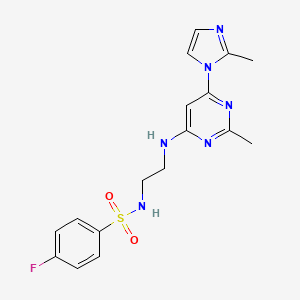
N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxy-2,3-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxy-2,3-dimethylbenzenesulfonamide: is a complex organic compound that features a pyrimidine ring substituted with a dimethylamino group and a benzenesulfonamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxy-2,3-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as malonic acid derivatives and guanidine in the presence of sodium ethoxide.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine.
Sulfonamide Formation: The final step involves the reaction of the pyrimidine derivative with 4-methoxy-2,3-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反应分析
Types of Reactions
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.
Substitution: The pyrimidine ring can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkyl halides (R-X) in the presence of a base are common.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxy-2,3-dimethylbenzenesulfonamide has diverse applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is utilized in the development of agrochemicals and dyes.
作用机制
The mechanism of action of N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxy-2,3-dimethylbenzenesulfonamide involves its interaction with specific molecular targets:
相似化合物的比较
Similar Compounds
N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxybenzenesulfonamide: Lacks the additional methyl groups on the benzene ring.
N-(2-(dimethylamino)pyrimidin-5-yl)-2,3-dimethylbenzenesulfonamide: Lacks the methoxy group on the benzene ring.
Uniqueness
N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxy-2,3-dimethylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted drug design and synthesis .
属性
IUPAC Name |
N-[2-(dimethylamino)pyrimidin-5-yl]-4-methoxy-2,3-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-10-11(2)14(7-6-13(10)22-5)23(20,21)18-12-8-16-15(17-9-12)19(3)4/h6-9,18H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWSUZIMFXFBCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NC2=CN=C(N=C2)N(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-METHYL-4-(3-METHYLBUTYL)-N-(2-METHYLPROPYL)-1,5-DIOXO-1H,2H,4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLINE-8-CARBOXAMIDE](/img/structure/B2359381.png)

![N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycine](/img/structure/B2359383.png)
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2359385.png)
![8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2359386.png)



![9-(4-isopropylphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2359394.png)
![N-[2-(2-pyridinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2359395.png)
![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-nitrobenzamide](/img/structure/B2359397.png)


![N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2359404.png)
